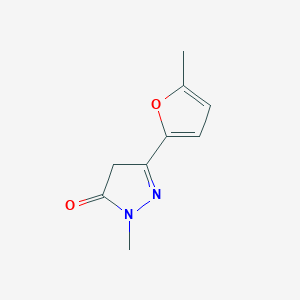

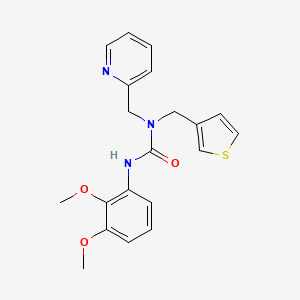

![molecular formula C9H9NO3 B2710356 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid CAS No. 1211532-95-4](/img/structure/B2710356.png)

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid is a chemical compound that is part of the pyrano[4,3-b]pyridine class of compounds . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid and its derivatives has been achieved through several methods. One method involves the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid ethyl ester with chloroacetic acid chloride, triethyl orthoformate, hydrazine hydrate, and phenyl chloroformate . Another method involves the hydrolysis of 2-chloro-4-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyranoScientific Research Applications

Crystal Engineering and Supramolecular Structures

One application in the field of crystal engineering involves the analysis of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids. These structures demonstrate how carboxylic acid groups form hydrogen bonds in pyrazine monocarboxylic and dicarboxylic acids, offering insights into molecular assembly and potential crystal engineering strategies (Peddy Vishweshwar et al., 2002).

Pharmacological Properties

In pharmacology, derivatives of pyrano[2,3-b]pyridine compounds have been evaluated for their antiallergic activity, demonstrating significant potential in this area. For instance, certain derivatives exhibited remarkable activity against allergic reactions, suggesting their applicability in developing antiallergic therapeutic agents (A. Nohara et al., 1985).

Synthetic Chemistry

In synthetic chemistry, novel methodologies for creating heterocyclic compounds containing pyrano[2,3-b]pyridine moieties have been developed. These include efficient synthesis routes for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting the versatility of these compounds in generating N-fused heterocycles with potential hypertensive activity (N. Kumar and Uday C. Mashelker, 2007). Additionally, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters to produce substituted pyridines showcases the application of carboxylic acids as traceless activators in synthesizing pyridine derivatives (J. Neely & T. Rovis, 2014).

properties

IUPAC Name |

7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-2-1-6-5-13-4-3-7(6)10-8/h1-2H,3-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCWSYTMXNNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5h,7h,8h-Pyrano[4,3-b]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2710276.png)

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2710293.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)